4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate
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Overview
Description
4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate is a complex organic compound that features a benzodioxin ring system, a hydrazone linkage, and a bromobenzoate moiety
Preparation Methods
The synthesis of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate typically involves multiple steps. One common synthetic route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, which is then reacted with hydrazine to form the corresponding hydrazone. This intermediate is further reacted with 4-formylphenyl 3-bromobenzoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Chemical Reactions Analysis
4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The benzodioxin ring system and hydrazone linkage allow the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate include:
1,4-Benzodioxane: A simpler structure with similar benzodioxin ring system.
2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde: An intermediate in the synthesis of the target compound.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: A related compound with different functional groups.
The uniqueness of this compound lies in its combination of the benzodioxin ring, hydrazone linkage, and bromobenzoate moiety, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H17BrN2O5 |
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Molecular Weight |
481.3 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H17BrN2O5/c24-18-3-1-2-17(12-18)23(28)31-19-7-4-15(5-8-19)14-25-26-22(27)16-6-9-20-21(13-16)30-11-10-29-20/h1-9,12-14H,10-11H2,(H,26,27)/b25-14+ |
InChI Key |
APPPYDAHTPIJJP-AFUMVMLFSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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